![molecular formula C15H15N3O4 B5305940 6-[2-(4-isopropylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5305940.png)
6-[2-(4-isopropylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol
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Overview
Description
The compound under discussion belongs to a class of substances that often feature in research due to their potential applications in various fields including materials science, pharmaceuticals, and organic chemistry. These compounds' relevance stems from their unique structural features, which allow for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves condensation reactions, where nitrofuran derivatives are combined with active methyl groups of pyrimidines under specific conditions to produce compounds with desired functionalities (Fujita et al., 1965). Another approach involves high-pressure-promoted cyclization reactions for creating novel structures, indicating the versatility in synthetic strategies for such compounds (Kuster, Steeghs, & Scheeren, 2001).
Molecular Structure Analysis
Studies on similar compounds have detailed extensive charge-assisted hydrogen bonding and intermolecular interactions that define their molecular structure. For example, symmetrically disubstituted aminopyrimidines demonstrate the role of polarized molecular-electronic structures in forming complex hydrogen bond networks (Quesada et al., 2004).
Chemical Reactions and Properties
Reactivity with amines and thiols, among others, highlights the dynamic chemical properties of pyrimidine derivatives. For instance, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines have been explored to understand the addition and rearrangement processes, which are crucial for further functionalization of these compounds (Čikotienė et al., 2007).
Physical Properties Analysis
While specific details on the physical properties of "6-[2-(4-isopropylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol" are not available, related research emphasizes the importance of X-ray crystallography in determining the solid-state structure, which in turn provides insights into the physical characteristics of such compounds. The determination of molecular dimensions, delocalization within the pyrimidine ring, and the formation of three-dimensional networks through hydrogen bonding are common themes in these analyses (Low et al., 1994).
Chemical Properties Analysis
The chemical properties are closely tied to the functional groups present in these compounds. The nitro, amino, and vinyl groups, for example, play significant roles in determining reactivity, including nucleophilic substitutions and cyclization reactions. These functionalities are pivotal in synthesizing highly functionalized heterocycles, showcasing the compound's potential for further chemical transformations (Zapol'skii et al., 2012).
properties
IUPAC Name |
5-nitro-6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9(2)11-6-3-10(4-7-11)5-8-12-13(18(21)22)14(19)17-15(20)16-12/h3-9H,1-2H3,(H2,16,17,19,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBONQRXDWTYBH-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203559 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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